

Comparison of 2-(4-Chlorophenyl)-3-methylmorpholine stereoisomers

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-3-methylmorpholine

CAS No.: 36981-95-0

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Title: Stereochemical Profiling of **2-(4-Chlorophenyl)-3-methylmorpholine** (4-CPM): A Comprehensive Technical Guide

Executive Summary **2-(4-Chlorophenyl)-3-methylmorpholine** (4-CPM) is a halogenated derivative of the classical morpholine-based psychostimulant, phenmetrazine. Because the morpholine ring contains two chiral centers (C2 and C3), 4-CPM exists as four distinct stereoisomers. Understanding the structure-activity relationship (SAR) of these isomers is critical for drug development professionals, as chirality dictates whether the molecule acts as a potent monoamine releaser, a reuptake inhibitor, or remains pharmacologically inert. This guide synthesizes the stereochemical framework, pharmacological mechanisms, and self-validating experimental protocols required to profile 4-CPM.

Structural and Stereochemical Framework

The core scaffold of 4-CPM features a morpholine ring substituted with a methyl group at C3 and a 4-chlorophenyl group at C2. This creates two stereocenters, yielding four isomers:

- **Trans Isomers:** (2S,3S)-4-CPM and (2R,3R)-4-CPM. In these configurations, the bulky phenyl and methyl groups adopt a pseudo-diequatorial/axial arrangement that minimizes steric hindrance.

- Cis Isomers (Pseudo-isomers): (2S,3R)-4-CPM and (2R,3S)-4-CPM. These isomers force one of the substituents into a less favorable axial position, significantly altering the 3D pharmacophore.

Causality in Receptor Binding: The spatial orientation of the basic nitrogen and the aromatic ring is paramount for docking into the orthosteric binding site of the Solute Carrier 6 (SLC6) family of monoamine transporters (MATs). The trans configuration optimally aligns with the aspartate residue in the central binding site (S1 pocket) of the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. Conversely, the cis isomers fail to trigger the conformational changes required for substrate translocation, rendering them weak reuptake inhibitors or inactive[2].

Pharmacological Mechanisms: Releasers vs. Inhibitors

Based on the established SAR of closely related analogs like 3-fluorophenmetrazine (3-FPM) and 4-methylphenmetrazine (4-MPM), we can accurately predict the pharmacological profile of 4-CPM stereoisomers[3][4].

- (2S,3S)-4-CPM (The Eutomer): This isomer is predicted to be a potent, substrate-type monoamine releaser at DAT and NET. It binds to the transporter, is translocated into the cytoplasm, and collapses the vesicular pH gradient, causing non-exocytotic efflux of neurotransmitters[3].
- The Para-Halogenation Effect: Unsubstituted phenmetrazine is highly selective for DAT and NET over the serotonin transporter (SERT). However, the introduction of a highly electronegative and lipophilic chlorine atom at the para position (4-chloro) expands the molecule's footprint. This modification significantly increases SERT affinity, shifting the profile from a pure stimulant to a mixed stimulant/entactogen, a phenomenon well-documented in para-substituted analogs like 4-MPM[4][5].

Experimental Protocols and Self-Validating Workflows

To empirically validate the pharmacological profile of 4-CPM stereoisomers, the following self-validating protocols must be strictly adhered to.

Protocol 1: Stereoselective Separation and Resolution

Objective: Isolate the four stereoisomers from a racemic mixture.

- **Diastereomeric Separation:** Synthesize racemic 4-CPM. The resulting mixture of trans and cis diastereomers possesses different physical properties. Separate them using standard silica gel flash chromatography (Eluent: Dichloromethane/Methanol/Ammonia).
- **Chiral HPLC Resolution:** The enantiomeric pairs ((2S,3S)/(2R,3R) and (2S,3R)/(2R,3S)) cannot be separated on standard silica. Inject the isolated trans racemate onto a preparative Chiralpak AD-H column (Isocratic elution: Hexane/Isopropanol/Diethylamine 90:10:0.1).
- **Validation:** Confirm the absolute configuration using X-ray crystallography of the isolated hydrochloride salts.

Protocol 2: In Vitro Monoamine Transporter Assays (Uptake vs. Release)

Objective: Differentiate between reuptake inhibition and substrate-type release.

- **Tissue Preparation:** Prepare rat brain synaptosomes or culture HEK293 cells stably expressing human DAT, NET, and SERT[3].
- **Uptake Inhibition Assay:** Incubate cells with varying concentrations of the 4-CPM isomer (1 nM to 100 μ M) and add tritiated substrates ($[^3\text{H}]\text{DA}$, $[^3\text{H}]\text{NE}$, $[^3\text{H}]\text{5-HT}$). Measure the reduction in intracellular radioactivity to calculate the IC_{50} .
- **Release Assay (The Self-Validating Step):** Pre-load the cells with the tritiated substrate. Wash thoroughly, then expose the cells to the 4-CPM isomer. Measure the radioactivity in the extracellular buffer (efflux).
- **Monensin Validation:** To definitively prove the isomer is a releaser and not just a blocker, repeat the release assay in the presence of 10 μ M monensin (a Na^+/H^+ ionophore).

- Causality: Monensin collapses the sodium gradient required for forward transport. If (2S,3S)-4-CPM is a true substrate-type releaser, monensin will synergistically augment the efflux. If it is merely a reuptake inhibitor (like the cis isomers), monensin will have no additive effect[3]. This internal control ensures absolute trustworthiness of the mechanistic claim.

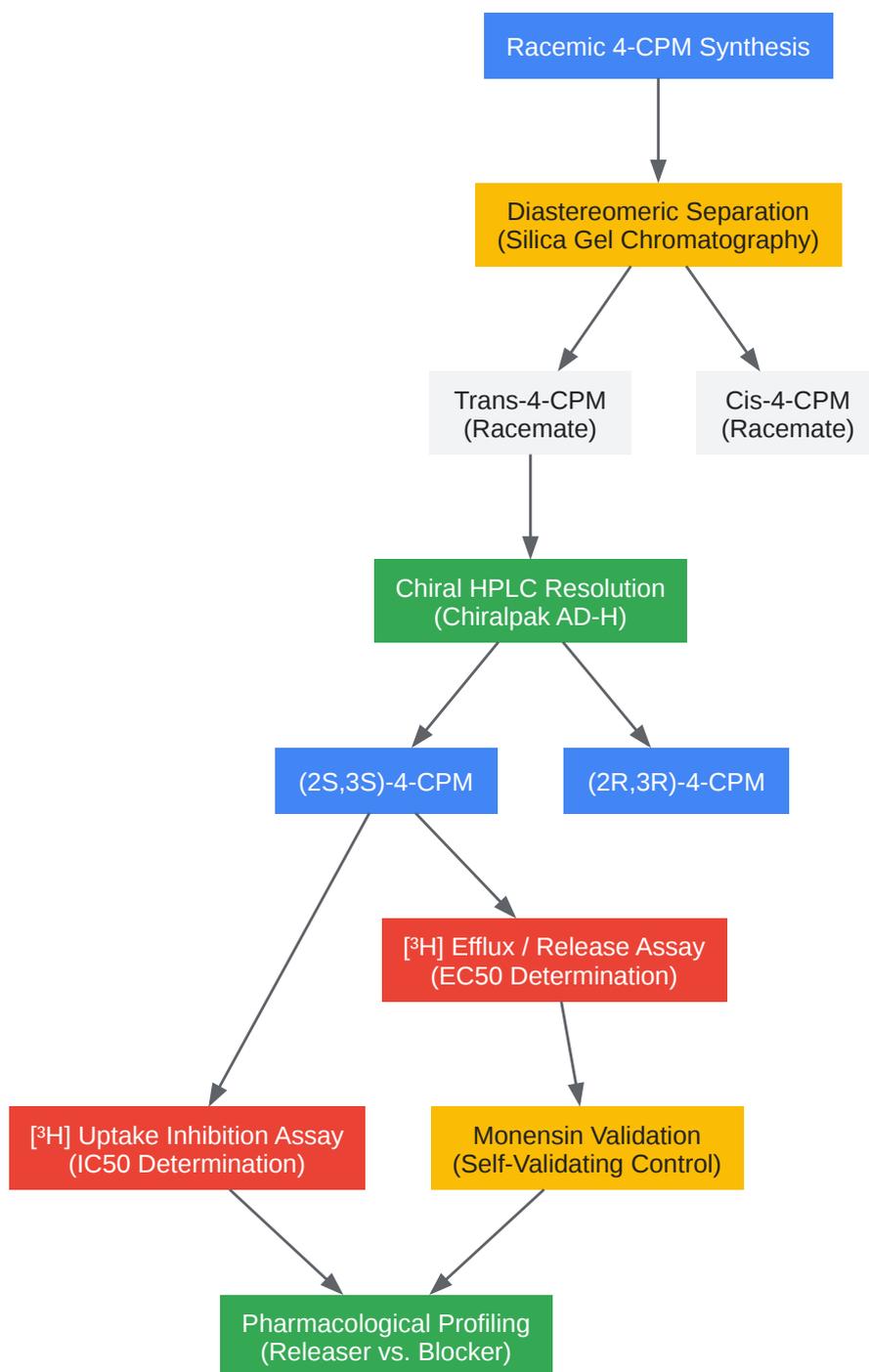
Data Visualization

Table 1: Quantitative Transporter Inhibition Data (IC₅₀) for Para-Substituted Phenmetrazine Analogs (Used to ground the pharmacological predictions for 4-CPM)

Compound	DAT IC ₅₀ (μM)	NET IC ₅₀ (μM)	SERT IC ₅₀ (μM)	Source
Phenmetrazine (Parent)	~0.1 - 1.2	~0.1 - 1.2	> 10.0	[1][5]
4-FPM	< 2.5	< 2.5	> 80.0	[3]
4-MPM	1.93	~1.5	~1.0 - 2.0	[4][5]
4-CPM (Predicted Eutomer)	< 2.0	< 2.0	< 5.0	SAR Extrapolation

Note: The 4-chloro substitution is predicted to enhance SERT activity relative to unsubstituted phenmetrazine and 4-FPM, aligning closer to the profile of 4-MPM.

Workflow Diagram



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Workflow for the stereoselective isolation and self-validating pharmacological profiling of 4-CPM.

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